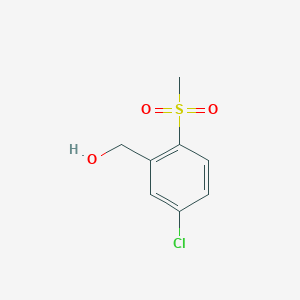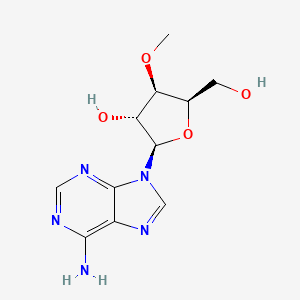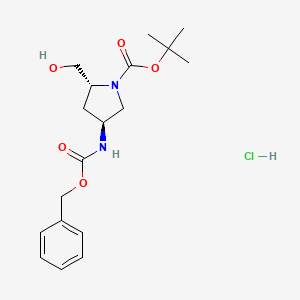
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected amino acid ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using TFA in dichloromethane.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-aminopropanoate
- Methyl ®-2-((tert-butoxycarbonyl)amino)-3-methylpropanoate
Uniqueness
Methyl ®-2-((tert-butoxycarbonyl)amino)-3-oxopropanoate is unique due to the presence of the oxo group, which imparts distinct reactivity compared to its analogs. This compound’s specific structure allows for selective reactions and applications in synthetic organic chemistry, making it a valuable intermediate in various research and industrial processes .
Propiedades
Fórmula molecular |
C9H15NO5 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h5-6H,1-4H3,(H,10,13)/t6-/m1/s1 |
Clave InChI |
BGPFIQTVGUVWQV-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C=O)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)



![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)





![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
